molecular formula C18H15Cl2NO B2683135 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline CAS No. 866133-53-1

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline

Cat. No.: B2683135
CAS No.: 866133-53-1
M. Wt: 332.22
InChI Key: SWDZODXHPHLEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline typically involves multiple steps. One common method starts with the preparation of 2-methyl-8-phenoxyquinoline, which is then chlorinated to introduce the chloro groups at the 4 and 3 positions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound can interfere with DNA synthesis or protein function, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(2-chloroethyl)-2-quinolylmethylacetate
  • 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline
  • 2-Chloro-6-methylquinoline-3-carbaldehyde

Uniqueness

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline is unique due to the presence of both chloroethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for specialized applications .

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c1-12-14(10-11-19)17(20)15-8-5-9-16(18(15)21-12)22-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDZODXHPHLEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)OC3=CC=CC=C3)Cl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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